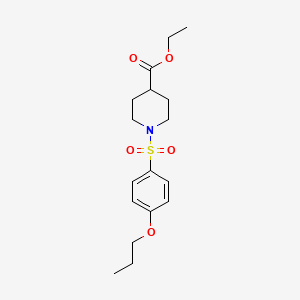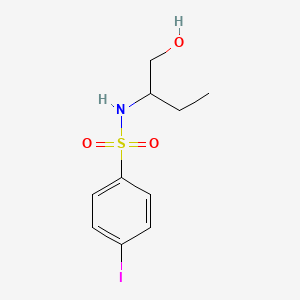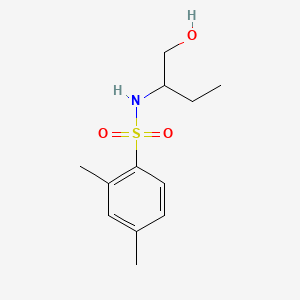amine CAS No. 1206105-66-9](/img/structure/B602969.png)
[(4-Bromo-3-methoxyphenyl)sulfonyl](phenylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-methoxy-N-(1-phenylethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenylethyl group attached to a benzenesulfonamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-methoxyphenyl)sulfonyl](phenylethyl)amine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with 1-phenylethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of automated reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-methoxy-N-(1-phenylethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-methoxy-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(4-Bromo-3-methoxyphenyl)sulfonyl](phenylethyl)amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-methoxybenzenesulfonamide: Lacks the phenylethyl group.
3-Bromo-4-methoxy-N-(1-phenylethyl)benzenesulfonamide: Different position of the bromine and methoxy groups.
4-Methoxy-N-(1-phenylethyl)benzenesulfonamide: Lacks the bromine atom.
Uniqueness
4-Bromo-3-methoxy-N-(1-phenylethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom, methoxy group, and phenylethyl group allows for diverse chemical modifications and interactions with biological targets.
Eigenschaften
CAS-Nummer |
1206105-66-9 |
|---|---|
Molekularformel |
C15H16BrNO3S |
Molekulargewicht |
370.3g/mol |
IUPAC-Name |
4-bromo-3-methoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-11(12-6-4-3-5-7-12)17-21(18,19)13-8-9-14(16)15(10-13)20-2/h3-11,17H,1-2H3 |
InChI-Schlüssel |
NCSQPFGXWIHKFN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(2-hydroxyethyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B602886.png)
![Bis(2-hydroxyethyl)[(4-bromo-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B602887.png)

![(3-Hydroxypropyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B602893.png)
amine](/img/structure/B602896.png)
amine](/img/structure/B602897.png)

amine](/img/structure/B602901.png)

amine](/img/structure/B602903.png)
amine](/img/structure/B602904.png)
amine](/img/structure/B602905.png)
amine](/img/structure/B602908.png)
![4-chloro-N-[1-(hydroxymethyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B602909.png)
